molecular formula C23H19N3O4S B277215 ethyl 2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}-4-phenylthiophene-3-carboxylate

ethyl 2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}-4-phenylthiophene-3-carboxylate

Cat. No. B277215
M. Wt: 433.5 g/mol
InChI Key: RVUDAGNLHGZVKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}-4-phenylthiophene-3-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential in various applications.

Mechanism of Action

The mechanism of action of ethyl 2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}-4-phenylthiophene-3-carboxylate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It may also work by reducing inflammation and inhibiting the growth of bacteria and fungi.
Biochemical and Physiological Effects:
Ethyl 2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}-4-phenylthiophene-3-carboxylate has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It may also reduce the production of inflammatory cytokines and inhibit the growth of bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the advantages of using ethyl 2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}-4-phenylthiophene-3-carboxylate in lab experiments is its potential as an anti-cancer agent. It may also have applications in the treatment of inflammatory conditions and infections. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in certain applications.

Future Directions

There are several future directions for research on ethyl 2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}-4-phenylthiophene-3-carboxylate. One area of focus is to better understand its mechanism of action, which may lead to the development of more effective treatments for cancer and other diseases. Other future directions include exploring its potential as a drug delivery system and investigating its interactions with other compounds. Additionally, further research is needed to determine its safety and efficacy in humans.

Synthesis Methods

The synthesis of ethyl 2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}-4-phenylthiophene-3-carboxylate involves the reaction of 2-amino-4-phenylthiophene-3-carboxylic acid with ethyl chloroformate and N-(4-oxoquinazolin-3(4H)-yl)acetamide in the presence of triethylamine and dichloromethane. The resulting product is then purified through column chromatography to obtain the final compound.

Scientific Research Applications

Ethyl 2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}-4-phenylthiophene-3-carboxylate has shown potential in various scientific research applications. One of the most promising areas is in the field of cancer research, where it has been found to have anti-tumor activity. It has also been studied for its potential as an anti-inflammatory agent and for its ability to inhibit the growth of bacteria and fungi.

properties

Molecular Formula

C23H19N3O4S

Molecular Weight

433.5 g/mol

IUPAC Name

ethyl 2-[[2-(4-oxoquinazolin-3-yl)acetyl]amino]-4-phenylthiophene-3-carboxylate

InChI

InChI=1S/C23H19N3O4S/c1-2-30-23(29)20-17(15-8-4-3-5-9-15)13-31-21(20)25-19(27)12-26-14-24-18-11-7-6-10-16(18)22(26)28/h3-11,13-14H,2,12H2,1H3,(H,25,27)

InChI Key

RVUDAGNLHGZVKW-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)CN3C=NC4=CC=CC=C4C3=O

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)CN3C=NC4=CC=CC=C4C3=O

Origin of Product

United States

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